ethyl 4-{5-[1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(methylamino)propan-2-yl]-1H-tetrazol-1-yl}benzoate
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Overview
Description
Ethyl 4-{5-[1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(methylamino)propan-2-yl]-1H-tetrazol-1-yl}benzoate is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a benzoate group (benzene ring with a carboxylic acid ester).
- Attached to the benzoate is an ethyl group (CH₃CH₂-), which provides the compound’s name.
- The intriguing part lies in the tetrazole ring (a five-membered ring containing four nitrogen atoms) connected to the benzoate via a linker.
Chemical Reactions Analysis
The compound’s reactivity likely involves several types of reactions:
Oxidation: Oxidative transformations could modify the tetrazole or benzoate moieties.
Reduction: Reduction reactions might target the carbonyl groups or other functional groups.
Substitution: Substituting functional groups on the benzene ring or the tetrazole ring could yield derivatives.
Common Reagents: These reactions would likely employ reagents such as strong acids, bases, reducing agents, and oxidizing agents.
Major Products: The specific products formed would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicine: Researchers might investigate its pharmacological properties, including potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Chemistry: Its unique structure could inspire new synthetic methodologies or ligands for transition metal catalysis.
Biology: Studies might explore its interactions with biological targets, such as enzymes or receptors.
Industry: If scalable synthesis becomes feasible, applications in materials science or drug development could emerge.
Mechanism of Action
Understanding the compound’s mechanism of action would require extensive research. Hypothetically, it could interact with specific cellular receptors, enzymes, or signaling pathways. Further studies would elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers would likely compare this compound to related structures in terms of reactivity, biological activity, and synthetic accessibility.
Properties
Molecular Formula |
C22H22N6O4 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
ethyl 4-[5-[1-(1,3-dioxoisoindol-2-yl)-2-(methylamino)propan-2-yl]tetrazol-1-yl]benzoate |
InChI |
InChI=1S/C22H22N6O4/c1-4-32-20(31)14-9-11-15(12-10-14)28-21(24-25-26-28)22(2,23-3)13-27-18(29)16-7-5-6-8-17(16)19(27)30/h5-12,23H,4,13H2,1-3H3 |
InChI Key |
OKGNETCPZUNFFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NN=N2)C(C)(CN3C(=O)C4=CC=CC=C4C3=O)NC |
Origin of Product |
United States |
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